molecular formula C9H9F4N B1399819 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine CAS No. 1323966-36-4

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine

Cat. No.: B1399819
CAS No.: 1323966-36-4
M. Wt: 207.17 g/mol
InChI Key: RVXWFCFVRIODHK-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is a fluorinated aromatic amine with a trifluoromethyl group and a methyl group on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Amination: The compound can be synthesized by first brominating 2-fluoro-5-methylbenzene to introduce a bromine atom at the desired position. Subsequent amination replaces the bromine with an amine group.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with an amine group under controlled conditions.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale synthesis.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, involving the trifluoromethyl and methyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Reagents such as halogens (e.g., Br₂) and strong bases (e.g., NaOH) are employed.

Major Products Formed:

  • Oxidation: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid.

  • Reduction: this compound.

  • Substitution: Various halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the production of specialty chemicals and materials due to its unique properties.

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzylamine

  • 2-Fluoro-5-(trifluoromethyl)benzylamine

  • 2-Fluoro-3-methyl-4-(trifluoromethyl)benzylamine

Uniqueness: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both a fluorine and a trifluoromethyl group on the benzene ring provides distinct electronic effects compared to similar compounds.

This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,4,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXWFCFVRIODHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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